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This in-depth technical guide provides a comprehensive overview of the Magnum open
modification mass spectrometry (MS) software. Magnum is a powerful, open-source tool
designed for the discovery of novel peptide adducts of unknown mass, a critical task in fields
ranging from fundamental biology to drug development.[1] This guide will delve into the core
functionalities of Magnum, detailing its operational workflow, data handling capabilities, and
application in elucidating complex biological processes.

Introduction to Open Modification Searching and
Magnum

Open modification searching (OMS) is a powerful mass spectrometry-based proteomics
strategy that allows for the identification of peptides with any type of modification without prior
specification.[2][3] Unlike traditional closed searches that are limited to a predefined set of
modifications, OMS employs a wide precursor mass window to match experimental spectra
against a protein sequence database, thereby enabling the discovery of unanticipated or
unknown post-translational modifications (PTMs) and xenobiotic adducts.[2][3]

Magnum is a command-line-driven search algorithm optimized for open modification searches.
[1][2] Written in C++, it is designed for high-throughput analysis and can be integrated into
various data analysis pipelines.[1] A key feature of Magnum is its ability to not only detect
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adducts of unknown mass but also to localize these modifications to specific residues on a
peptide, providing valuable insights into protein function and interaction.[1]

Key Features of Magnum:

Open Moadification Identification: Identifies peptides with modifications of an unknown mass.

[1]
e Adduct Localization: Pinpoints the location of modifications on the peptide sequence.[1]

o Support for Open Data Standards: Compatible with common MS data formats such as
mzML, MGF, and mzXML.[1]

o Flexible Output: Generates results in tab-delimited text and pepXML formats.[1]

o Cross-Platform Compatibility: Available as pre-compiled binaries for both Windows and
GNU/Linux operating systems.[1]

e Open-Source: The source code is freely available under an Apache 2.0 license, fostering
transparency and community-driven development.[1]

Data Presentation: Quantitative Performance

While specific performance benchmarks for Magnum are not readily available in the literature
in the form of comparative tables, its utility and effectiveness are demonstrated in its application
for identifying drug-protein adducts. The following tables present a generalized view of the
types of quantitative data that are crucial for evaluating the performance of an open
modification search tool.

Table 1. General Performance Metrics for Open Modification Search Software
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Metric

Description

Typical Performance
Range

Search Speed

Time taken to search a dataset

against a protein database.

Minutes to hours, depending
on dataset size and search

parameters.

Sensitivity (Identifications)

Number of unique peptides or
peptide-spectrum matches
(PSMs) identified.

Varies significantly with sample
complexity and instrument

performance.

False Discovery Rate (FDR)

The percentage of incorrect
identifications among the

accepted results.

Typically controlled at 1-5%
using target-decoy database

strategies.

Modification Mass Accuracy

The precision with which the
mass of the unknown

modification is determined.

Dependent on the mass
accuracy of the mass
spectrometer (ppm level for

high-resolution instruments).

Table 2: Common Types of Modifications Investigated by Open Modification Searching
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Biological/Chemical

Modification Type Mass Shift (Da)
Relevance
) Key regulator of cellular
Phosphorylation +79.966 ) )
signaling.
_ Affects protein stability and
Acetylation +42.011 )
function.
] Plays a role in epigenetics and
Methylation +14.016 ] ]
protein regulation.
S Targets proteins for
Ubiquitination (GlyGly) +114.043 ]
degradation.
Can be a biological
Oxidation +15.995 modification or an artifact of
sample preparation.
) Covalent binding of drugs or
Drug Adducts Variable

their metabolites to proteins.

Experimental Protocols

A typical experimental workflow using Magnum for open modification searching involves
several key stages, from sample preparation to data analysis. The following protocol provides a
detailed methodology based on best practices in the field.

Sample Preparation and Mass Spectrometry

o Protein Extraction and Digestion: Proteins are extracted from cells or tissues using
appropriate lysis buffers. The protein mixture is then typically reduced, alkylated, and
digested into peptides using a protease such as trypsin.

e Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is
separated by reverse-phase liquid chromatography and analyzed by tandem mass
spectrometry. High-resolution mass spectrometers are recommended to achieve the mass
accuracy necessary for confident identification of unknown modifications.
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Magnum Open Modification Search

o Configuration File Setup: Magnum is controlled via a text-based configuration file. Key
parameters to define include:

[¢]

database _name: Path to the protein sequence database in FASTA format. This should
include both target and decoy sequences for FDR estimation.

o spectra: Path to the mass spectrometry data file (e.g., in mzML format).

o precursor_mass_tolerance: The mass tolerance for matching peptide masses, setto a
wide range for open searches (e.g., 500 Da).

o fragment_mass_tolerance: The mass tolerance for matching fragment ion masses.
o mods_spec: Specification for known, fixed, and variable modifications.
o blind_search: Enables the open modification search.

o Executing the Search: The Maghum search is initiated from the command line, specifying
the path to the configuration file.

o Output Files: Magnum generates a tab-delimited text file and a pepXML file containing the
search results. These files include information on peptide-spectrum matches, protein
identifications, and details of any identified open modifications.

Downstream Data Analysis and Validation

The results from Magnum are typically processed further to validate the identifications and aid
in their interpretation.

e Percolator: The pepXML output from Magnum can be used as input for Percolator, a tool
that uses a semi-supervised machine learning approach to improve the discrimination
between correct and incorrect peptide-spectrum matches and to assign a g-value (a
measure of the FDR) to each identification.

» Limelight: Limelight is a web-based application designed for the analysis, visualization, and
sharing of mass spectrometry data, including results from Magnum.[4] It allows for the
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comparison of multiple datasets and aids in the identification of interesting adducts.[4]

o Trans-Proteomic Pipeline (TPP): The TPP is a suite of tools that can be used for the
validation and statistical analysis of Magnum search results.[1]

Mandatory Visualization
Magnum Data Analysis Workflow

The following diagram illustrates the general workflow for an open modification search using
Magnum, from raw mass spectrometry data to validated results.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://magnum-ms.org/cite.html
https://www.benchchem.com/product/b12768669?utm_src=pdf-body
https://magnum-ms.org/
https://www.benchchem.com/product/b12768669?utm_src=pdf-body
https://www.benchchem.com/product/b12768669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12768669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Acquisition

Raw MS Data (.raw, .wiff, etc.)

Conversion (e.g., ProteoWizard)

Magnum Open Modification Search

\
mzML/MGF/mzXML Configuration File (.params) FASTA Database (Target + Decoy)

\

Magnum Search Engine

pepXML Output Tab-separated Output

Downstream Aialysis & Validation

Percolator (Validation) Trans-Proteomic Pipeline

<

A4

Validated ldentifications [«

Click to download full resolution via product page

Caption: A flowchart of the Magnum open modification search workflow.

Example Signhaling Pathway: Drug-Target Interaction
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Open modification searching is particularly powerful for identifying covalent drug-protein
adducts, which can elucidate a drug's mechanism of action or off-target effects. The following
diagram illustrates a hypothetical signaling pathway where an unknown drug metabolite
covalently modifies a key signaling protein, which is then identified using an open modification
search.

Drug Metabolism

Metabolic Activation (€.g., CYP450)

Covalent Adduction

Cellular Signaling Pathway

Phosphorylation
2 %1 Kinase B (Target Protein) [ 2" Downstream Effector }——{ Cellular Response

Open Modification Search Discovery

Click to download full resolution via product page

Caption: Drug-target identification via open modification mass spectrometry.

Conclusion

Magnum is a valuable open-source tool for the proteomics community, enabling the discovery
of novel and uncharacterized protein modifications. Its command-line interface and support for
open standards facilitate its integration into diverse bioinformatics pipelines. While the full
potential of open modification searching is still being explored, tools like Magnum are paving
the way for a deeper understanding of the complex landscape of the proteome and its
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modifications, with significant implications for both basic research and therapeutic
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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